molecular formula C23H30N2O6 B4805707 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B4805707
M. Wt: 430.5 g/mol
InChI Key: DVGMYJLDWVVHDT-UHFFFAOYSA-N
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Description

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with two distinct aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized from catechol derivatives through methoxylation and subsequent cyclization.

    Preparation of the Piperazine Core: Piperazine is commercially available but can also be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzodioxole and trimethoxyphenyl groups to the piperazine core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is unique due to its combination of a piperazine ring with two distinct aromatic groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6/c1-26-18-12-20(28-3)19(27-2)11-17(18)14-25-7-5-24(6-8-25)13-16-9-21(29-4)23-22(10-16)30-15-31-23/h9-12H,5-8,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGMYJLDWVVHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC(=C(C=C4OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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